

A Comparative Guide to the FT-IR Spectrum of 2-Amino-4-bromobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzaldehyde

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This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Amino-4-bromobenzaldehyde**. To offer a comprehensive understanding of its spectral features, this document presents a comparison with two structurally related compounds: 2-Aminobenzaldehyde and 4-Bromobenzaldehyde. The inclusion of these analogs allows for a clearer interpretation of the contributions of the individual functional groups to the overall spectrum of the target molecule.

Data Presentation: Comparative FT-IR Analysis

The following table summarizes the key vibrational frequencies and their assignments for **2-Amino-4-bromobenzaldehyde** and its analogs. The data for the target compound is a prediction based on the characteristic absorption regions of its constituent functional groups, supported by the experimental data from its analogs.

Functional Group	Vibrational Mode	2-Aminobenzaldehyde (cm ⁻¹)	4-Bromobenzaldehyde (cm ⁻¹)	2-Amino-4-bromobenzaldehyde (Predicted, cm ⁻¹)
Amine (N-H)	Symmetric & Asymmetric Stretch	3400 - 3300 (two bands)	N/A	3400 - 3300 (two bands)
N-H Bend	1650 - 1580	N/A	1650 - 1580	
Aldehyde (C-H)	C-H Stretch	2850 - 2750 (two bands)	2850 - 2750 (two bands)	2850 - 2750 (two bands)
Carbonyl (C=O)	C=O Stretch	~1700	~1705	~1700
Aromatic Ring	C=C Stretch	1600 - 1450	1600 - 1450	1600 - 1450
C-H Out-of-plane Bend	900 - 675	900 - 675	900 - 675	
Carbon-Halogen (C-Br)	C-Br Stretch	N/A	690 - 515	690 - 515
Carbon-Nitrogen (C-N)	C-N Stretch (Aromatic)	1335 - 1250	N/A	1335 - 1250

Objective Comparison and Interpretation

The FT-IR spectrum of **2-Amino-4-bromobenzaldehyde** is expected to be a composite of the characteristic absorptions of its functional moieties: an amino group, a bromo substituent, and an aldehyde group on a benzene ring.

- Comparison with 2-Aminobenzaldehyde: The spectrum of **2-Amino-4-bromobenzaldehyde** will share strong similarities with that of 2-Aminobenzaldehyde, particularly in the regions corresponding to the N-H and C-N stretching and bending vibrations of the primary aromatic amine, as well as the characteristic aldehyde C-H and C=O stretches. The primary distinction will be the presence of a C-Br stretching absorption in the low-frequency region of the **2-Amino-4-bromobenzaldehyde** spectrum.

- Comparison with 4-Bromobenzaldehyde: When compared to 4-Bromobenzaldehyde, the spectrum of **2-Amino-4-bromobenzaldehyde** will exhibit the characteristic peaks of a primary aromatic amine, namely the two N-H stretching bands around $3400\text{--}3300\text{ cm}^{-1}$ and the N-H bending vibration. Both spectra will display the aldehyde C-H and C=O stretching absorptions and the C-Br stretch.

Experimental Protocols

FT-IR Spectroscopy via KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials:

- Sample (e.g., **2-Amino-4-bromobenzaldehyde**)
- Spectroscopic grade Potassium Bromide (KBr), oven-dried
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press
- FT-IR spectrometer

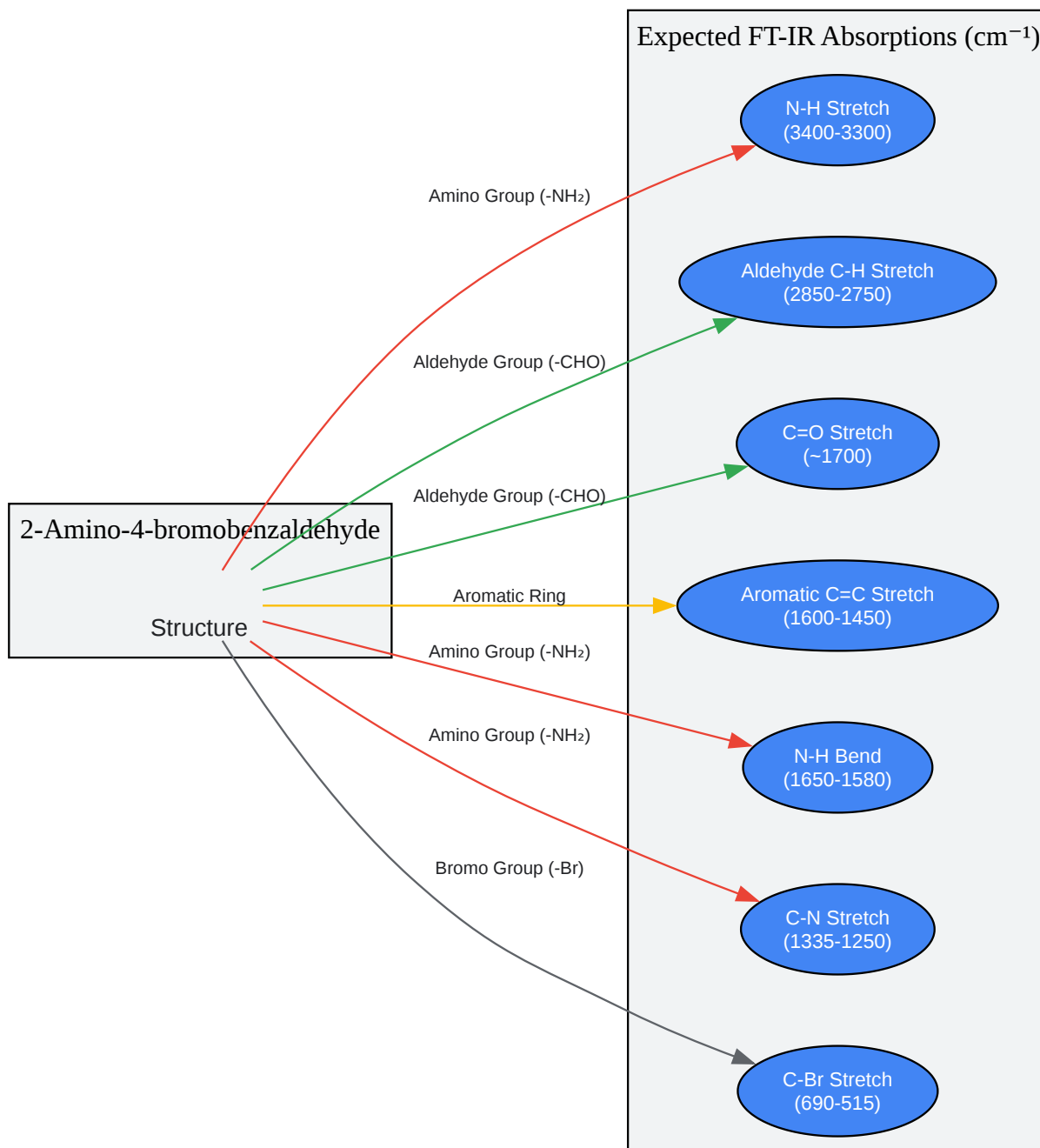
Procedure:

- Sample Preparation: A small amount of the solid sample (1-2 mg) is placed in an agate mortar.
- Mixing: Approximately 100-200 mg of dry KBr is added to the mortar.
- Grinding: The sample and KBr are thoroughly ground together until a fine, homogeneous powder is obtained. This minimizes light scattering.

- **Pellet Formation:** A portion of the mixture is transferred to the pellet press die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for a few minutes to form a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first, followed by the spectrum of the sample pellet.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the correlation between the functional groups of **2-Amino-4-bromobenzaldehyde** and their expected FT-IR absorption regions.



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